2-Hydroxymethylimidazo[5,1-b]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2OS |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
imidazo[5,1-b][1,3]thiazol-2-ylmethanol |
InChI |
InChI=1S/C6H6N2OS/c9-3-5-2-8-4-7-1-6(8)10-5/h1-2,4,9H,3H2 |
InChI Key |
XPEBFUABUNMQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N(C=C(S2)CO)C=N1 |
Origin of Product |
United States |
Structure Based and Ligand Based Design:computational Techniques Are Invaluable in the Rational Design Process.unimi.itmdpi.com
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target (e.g., an enzyme like EGFR kinase or DNA gyrase) is known, molecular docking studies can predict the binding modes of novel imidazothiazole derivatives. mdpi.comresearchgate.net This allows for the design of compounds with optimized interactions with key amino acid residues in the active site, enhancing potency and selectivity.
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, quantitative structure-activity relationship (QSAR) models can be developed. mdpi.com These models correlate the physicochemical properties and structural descriptors of a series of compounds with their biological activities, providing predictive power for designing new analogues with improved efficacy. mdpi.com
Strategic Manipulation of Substituents:
Electronic Properties: The electronic nature of substituents is critical. For anticancer activity, electron-donating groups on appended aryl rings often enhance cytotoxicity, while electron-withdrawing groups can diminish it. nih.govmdpi.comnih.gov The strategic placement of these groups can fine-tune the electronic environment of the molecule for optimal target interaction.
Steric and Lipophilic Properties: The size, shape, and lipophilicity of substituents influence pharmacokinetic and pharmacodynamic properties. Halogen substitutions (e.g., bromo, chloro) and hydrophobic fragments have been shown to be important for enhancing antifungal and anticancer activities. nih.govresearchgate.net However, excessively bulky groups can lead to steric hindrance and reduced activity. nih.gov
Positional Isomerism: The position of substituents on the imidazothiazole core or its side chains significantly impacts biological activity. As seen in anticancer and antioxidant studies, moving a functional group (e.g., from para to meta) can dramatically alter potency, highlighting the need for systematic exploration of positional isomers. nih.govnih.gov
By integrating these principles—combining bioactive scaffolds, leveraging computational tools, and systematically modifying substituents—researchers can rationally design the next generation of imidazothiazole analogues with tailored biological activities and improved therapeutic profiles.
Computational and Theoretical Investigations of 2 Hydroxymethylimidazo 5,1 B Thiazole and Its Derivatives
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are employed to elucidate the fundamental electronic properties of molecules. These studies help in predicting molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the distribution of electrons, DFT can predict a molecule's reactivity and kinetic stability. Key parameters derived from DFT are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
In studies of related heterocyclic systems like 3-aryl-5,6-dihydroimidazo[2,1-b]thiazoles, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to determine these quantum chemical parameters. researchgate.net Such analyses reveal how different substituents on the core ring structure influence the electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. researchgate.net
Mulliken atomic charge analysis, another output of DFT calculations, provides the charge distribution across the molecule. This information is vital for understanding intermolecular interactions, as it identifies the positive and negative charge centers within the structure.
Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Imidazothiazole Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazo[2,1-b]thiazole-A | -6.5 | -1.8 | 4.7 |
| Imidazo[2,1-b]thiazole-B | -6.8 | -2.1 | 4.7 |
| Imidazo[2,1-b]thiazole-C | -6.4 | -1.9 | 4.5 |
Note: Data are representative of typical values for imidazothiazole scaffolds based on DFT studies of related isomers. Actual values for 2-Hydroxymethylimidazo[5,1-b]thiazole would require specific calculation.
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, corresponding to electron-deficient areas prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.
For molecules in the imidazothiazole class, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions. researchgate.net In the case of this compound, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxymethyl group are expected to be regions of high negative potential (red), making them primary sites for interacting with electrophiles or acting as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as a potential hydrogen bond donor. This analysis is fundamental for understanding how the molecule might interact with a biological target. researchgate.net
Conformational Analysis and Energetic Profiles of Imidazothiazole Ring Systems
The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. The imidazo[5,1-b]thiazole (B6145799) ring system, being a fused bicyclic structure, has a degree of rigidity, but substituents can possess rotational freedom.
For this compound, the orientation of the hydroxymethyl group relative to the fused ring system is of particular interest. Computational methods can be used to perform a systematic search of the conformational space by rotating the single bonds (e.g., the C-C and C-O bonds of the side chain). By calculating the potential energy for each conformation, an energetic profile can be generated. This profile reveals the lowest-energy (most stable) conformers and the energy barriers for rotation between them. Identifying the preferred conformation is essential for molecular docking studies, as it is often the bioactive conformation that binds to a biological target.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.
Docking simulations have been successfully applied to derivatives of the related benzo[d]imidazo[5,1-b]thiazole scaffold to predict their binding modes as inhibitors of phosphodiesterase 10A (PDE10A), a target for antipsychotic drugs. nih.gov Similarly, novel imidazo[5,1-b]thiazole derivatives have been designed as potential fungicides, suggesting that their biological activity is derived from binding to a specific fungal protein. nih.gov
For this compound, a docking simulation would begin by obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB). The ligand's 3D structure, typically in its lowest energy conformation, is then placed into the protein's active site. A scoring function is used to evaluate thousands of possible binding poses, ranking them based on their predicted binding affinity. The resulting top-ranked poses provide a hypothesis for how the molecule binds to its target, which can then be validated experimentally. These simulations can confirm anticipated binding modes and guide the rational design of more potent analogs. nih.gov
The output of a molecular docking simulation provides detailed information about the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. For derivatives of the imidazo[5,1-b]thiazole scaffold, the key interactions typically include:
Hydrogen Bonding: The hydroxymethyl group of the title compound is a prime candidate for forming hydrogen bonds, acting as both a donor (with its -OH proton) and an acceptor (with its oxygen lone pairs). The nitrogen atoms in the imidazole ring can also act as hydrogen bond acceptors.
Hydrophobic Contacts: The fused imidazothiazole ring is largely aromatic and hydrophobic, allowing it to form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues in the active site, such as alanine, valine, leucine, and phenylalanine.
Pi-Interactions: The aromatic nature of the ring system can lead to pi-pi stacking or pi-cation interactions with appropriate amino acid side chains like phenylalanine, tyrosine, tryptophan, or arginine.
In the development of benzo[d]imidazo[5,1-b]thiazole-based PDE10A inhibitors, docking studies were used to confirm how these analogs bind within the enzyme's active site, elucidating the key interactions responsible for their potency. nih.gov
Table 2: Predicted Molecular Interactions for an Imidazo[5,1-b]thiazole Derivative with a Target Protein
| Interacting Residue | Interaction Type | Distance (Å) |
| Serine | Hydrogen Bond | 2.1 |
| Glutamate | Hydrogen Bond | 2.5 |
| Phenylalanine | Pi-Pi Stacking | 3.8 |
| Leucine | Hydrophobic | 4.1 |
| Valine | Hydrophobic | 3.9 |
Note: This table is a representative example of interactions typically observed in molecular docking studies of heterocyclic ligands with protein targets.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Biological Environments
Molecular dynamics (MD) simulations are a powerful computational tool used to visualize and understand the physical movements of atoms and molecules over time. rsc.org For this compound and its derivatives, MD simulations offer a window into their conformational stability and dynamic behavior within a simulated biological environment, such as in the binding site of a target protein. rsc.orgnih.gov
Typically, an MD simulation is set up to run for a specific duration, for instance, 100 nanoseconds, under physiological conditions of temperature (e.g., 310 K) and pressure (e.g., 1.0 bar). rsc.org An isothermal-isobaric (NPT) ensemble is often employed to maintain a constant number of particles, pressure, and temperature throughout the simulation. rsc.org The simulation box is generally prepared with an explicit water model, like the Simple Point-Charge (SPC) model, to mimic the aqueous environment of the body. rsc.org
These simulations can elucidate the binding mechanisms between inhibitors and their target proteins. For instance, studies on related 2-aminothiazole (B372263) inhibitors have shown that hydrogen bonding and hydrophobic interactions are crucial for binding affinity. nih.gov Van der Waals interactions have also been identified as playing a significant role in distinguishing the bioactivity of different inhibitors. nih.gov
Table 1: Illustrative Parameters for a Typical Molecular Dynamics Simulation
| Parameter | Value | Description |
| Simulation Time | 100 ns | The total duration of the simulation. |
| Temperature | 310 K | A temperature that mimics physiological conditions. |
| Pressure | 1.0 bar | A pressure that mimics physiological conditions. |
| Ensemble | NPT | Maintains constant number of particles, pressure, and temperature. |
| Water Model | SPC | An explicit water model to simulate an aqueous environment. |
| Trajectory Frames | 1000 | The number of snapshots of the system saved during the simulation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This approach is instrumental in predicting the bioactivity of new, unsynthesized compounds and in optimizing the structure of lead compounds to enhance their desired therapeutic effects.
The development of a QSAR model begins with a dataset of compounds with known biological activities, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). researchgate.net This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net Various statistical methods can be employed to develop the QSAR model, including linear regression, partial least squares, and artificial neural networks. researchgate.net
The quality and predictive ability of the generated QSAR model are assessed using several statistical parameters. The squared correlation coefficient (r²) indicates the goodness of fit of the model, while the cross-validated squared correlation coefficient (q²) measures its internal predictive ability. researchgate.net The predictive r² (pred_r²) evaluates the model's ability to predict the activity of the external test set. researchgate.net A robust and predictive QSAR model will have high values for these parameters. For instance, 2D-QSAR models for some thiazole (B1198619) derivatives have shown r² values as high as 0.9521 and q² values of 0.8619. researchgate.net In another study on thiazole derivatives as 5-lipoxygenase inhibitors, a 2D QSAR model yielded a correlation coefficient of 0.626 and a test set prediction coefficient of 0.621. laccei.org
A crucial aspect of QSAR modeling is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be topological, electronic, geometric, or physicochemical in nature. researchgate.net By understanding which descriptors are important, medicinal chemists can strategically modify the chemical structure of a compound to improve its activity.
For example, in 3D-QSAR studies of some thiazole derivatives, electrostatic effects were found to be the dominant factor in determining binding affinities. researchgate.net Other important descriptors can include molar refractivity (MR), the logarithm of the partition coefficient (LogP), and the energy of the lowest unoccupied molecular orbital (ELUMO). researchgate.net The identification of these key descriptors provides a rationale for the design of new derivatives with potentially enhanced biological activity.
Table 2: Key Physicochemical Descriptors in QSAR Modeling
| Descriptor | Symbol | Description | Potential Influence on Activity |
| Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. | Can be related to the volume and dispersion forces of a molecule. |
| Partition Coefficient | LogP | The ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium (typically octanol (B41247) and water). | Indicates the lipophilicity of a molecule, which affects its ability to cross cell membranes. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | The energy of the lowest energy molecular orbital that is not occupied by an electron. | Relates to the electron-accepting ability of a molecule. |
| Topological Descriptors | e.g., T_C_C_4 | Numerical values derived from the graph representation of a molecule. | Can encode information about the size, shape, and branching of a molecule. |
| Electrostatic Fields | - | The distribution of charge within a molecule. | Crucial for interactions with polar residues in a protein's active site. |
Structure Activity Relationship Sar Studies of Imidazothiazole Derivatives in Biological Contexts
SAR for Enzyme Inhibition
The fused heterocyclic system of imidazothiazole has proven to be an effective template for designing inhibitors of various enzyme families. By systematically modifying substituents at different positions of the imidazothiazole ring system, researchers have been able to modulate potency and selectivity against key enzymes implicated in human diseases.
Imidazothiazole derivatives have been extensively explored as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and proliferation. benthamdirect.com SAR studies have been instrumental in optimizing these compounds for specific kinase targets, particularly in the context of cancer therapy.
For instance, a series of imidazothiazole compounds incorporating a pyrimidine ring were designed as potential anticancer agents. nih.gov Molecular docking and QSAR studies revealed that a meta-hydroxyl group on a substituted phenyl ring attached to the imidazothiazole core had a significant positive impact on the inhibitory activity against V600E-BRAF and RAF1 (C-RAF) kinases. nih.gov Further research into NH₂-based imidazothiazole derivatives led to the identification of highly potent inhibitors of the V600E B-Raf kinase. nih.gov The SAR analysis indicated that substitutions on the terminal phenyl ring were critical. Specifically, compounds with a sulfonamide group and a substituted terminal phenyl ring showed enhanced inhibitory activities. nih.gov One of the most potent compounds in a series, 10l , which featured these modifications, exhibited an IC₅₀ value of 1.20 nM against V600E B-Raf kinase. nih.gov Another derivative, compound 39 , demonstrated high efficacy against both RAF1 and V600E-B-RAF kinases, with IC₅₀ values of 8.2 and 0.978 nM, respectively, showing a degree of selectivity for the mutant kinase. nih.gov
The broader thiazole (B1198619) framework has also served as a template for potent kinase inhibitors like Dasatinib, a pan-Src kinase inhibitor derived from a 2-aminothiazole (B372263) scaffold. nih.gov In the development of other thiazole-based inhibitors, SAR analysis has shown that elements like a benzothiazole ring and a morpholine group at the 2-position are crucial for significant antitumor efficacy. nih.gov The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently hyperactivated in various cancers, is another key target. nih.govmdpi.com While specific SAR studies on imidazothiazole derivatives against Akt are emerging, related heterocyclic structures have shown that strategic substitutions can lead to notable inhibitory activity. mdpi.com
| Compound | Substituent R | IC₅₀ (nM) for V600E B-Raf Kinase |
| 10l | 3-amino | 1.20 |
| 10n | 4-amino | 4.31 |
| 10o | 2-amino | 6.21 |
| 10k | 4-fluoro | 2.68 µM (cytotoxicity) |
Data sourced from in vitro enzyme assays. nih.gov
Carbonic anhydrases (CAs) are zinc-metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov The sulfonamide moiety is a classic zinc-binding group used in the design of CA inhibitors. nih.gov SAR studies on thiazole and imidazothiazole-related structures have aimed to achieve isoform-selective inhibition, particularly targeting tumor-associated isoforms like hCA IX and XII over the ubiquitous, off-target hCA I and II. nih.govsemanticscholar.org
In a study of benzothiazole-6-sulphonamides, derivatives incorporating an imidazoline core demonstrated superior inhibitory activities against hCA II compared to those with a benzimidazoline core. nih.gov The most effective hCA II inhibitor in this series was a compound with an unsubstituted imidazoline ring, 6a , which displayed a Kᵢ value of 37.6 nM. nih.gov However, achieving high selectivity for the target isoform hCA VII over hCA II proved challenging with this scaffold. nih.gov
Another series of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides preferentially inhibited the off-target hCA II isoform. nih.gov The SAR revealed that the nature of the substituent on the aryl ring at position 4 of the dihydrothiazole ring was critical. A compound bearing a 2,4-dichlorophenyl substituent (EMAC10101d ) was the most potent hCA II inhibitor, with a Kᵢ value of 8.1 nM. nih.gov The removal of one chlorine atom resulted in a significant drop in activity, highlighting the pocket's sensitivity to the substituent's interactions. nih.gov
| Compound | R¹ | R² | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) |
| 6a | H | H | 442.4 | 37.6 | 48.9 |
| 6b | CH₃ | H | 556.7 | 49.5 | 37.4 |
| 6c | CH₃ | CH₃ | 7590 | 65.6 | 55.6 |
Inhibition data for imidazoline-incorporated benzothiazole-6-sulphonamides. nih.gov
Lipoxygenases (LOXs) are enzymes that catalyze the hydroperoxidation of polyunsaturated fatty acids and are implicated in inflammatory diseases. researchgate.netnih.gov The imidazo[2,1-b]thiazole (B1210989) scaffold has been identified as a promising template for developing 15-lipoxygenase (15-LOX) inhibitors. nih.gov
A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were synthesized and evaluated for 15-LOX inhibition. The SAR study revealed that the nature of the pendent group was crucial for activity. The most active compound, 5i , which bears a 2,4,4-trimethylpentan-2-yl group, was found to be twice as potent as the reference drug quercetin. nih.gov Docking studies suggested that hydrophobic interactions play an important role in the binding of this compound to the 15-LOX active site. nih.gov In a related series of 4,5-diaryl-1H-imidazole-2(3H)-thiones, the presence of a free sulfhydryl (SH) group at the C(2) position was critical for activity. researchgate.net Methylation of this SH group led to a dramatic decrease in 15-LOX inhibition, suggesting that iron chelation at the enzyme's active site could be a possible mechanism of action for this class of compounds. researchgate.net
| Compound | Substituent | 15-LOX Inhibition (IC₅₀, µM) |
| 5i | 2,4,4-trimethylpentan-2-yl | 15.6 |
| Quercetin (Ref.) | - | 32.5 |
Inhibitory activity of a selected 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivative. nih.gov
Neuraminidase (NA) is a key surface glycoprotein of the influenza virus, and its inhibition is an effective strategy for controlling influenza infection. mdpi.com While SAR studies have not focused extensively on imidazothiazole derivatives for this target, research on related heterocyclic structures provides valuable insights into the structural features required for NA inhibition.
In a study of aromatic ether derivatives designed from a natural product, the SAR analysis revealed that an aryl aldehyde and an unsubstituted hydroxyl group were important for NA inhibitory activities. mdpi.comresearchgate.net The most potent compound, 15 (3-(allyloxy)-4-hydroxybenzaldehyde) , exhibited IC₅₀ values in the range of 25-28 µM against different H1N1 virus strains. mdpi.comresearchgate.net The analysis also suggested that smaller ether substituents on the phenyl ring were beneficial for activity. mdpi.com
SAR for Antimicrobial and Antifungal Potency
Imidazothiazole derivatives have demonstrated a broad spectrum of anti-infective properties, including antibacterial, antifungal, and antiparasitic activities. nih.govresearchgate.net SAR studies in this area focus on optimizing the scaffold to enhance potency and overcome microbial resistance.
The substitution pattern on the imidazothiazole core and its appended rings significantly influences both the potency and the spectrum of antibacterial activity. A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis. nih.gov
The SAR analysis showed that halogen substitutions on the 2-aryl ring generally enhanced biological activity. nih.gov For example, the derivative 5f , with a 2,4-dichlorophenyl group, displayed significant activity against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/mL for Staphylococcus aureus and Bacillus subtilis. nih.gov This enhanced efficacy is attributed to the electron-withdrawing effect of the halogens. nih.gov In contrast, the introduction of electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) slightly enhanced activity against Gram-positive strains but resulted in weaker antitubercular activity. nih.gov For Gram-negative bacteria such as Escherichia coli, most derivatives showed moderate activity, although the dichlorophenyl derivative again showed improved potency, suggesting that structural modifications to increase cell permeability could be beneficial. nih.gov
| Compound | 2-Aryl Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs M. tuberculosis H37Rv |
| 5a | 4-methoxyphenyl | 12.5 | 12.5 | 25 | 6.25 |
| 5b | 4-methylphenyl | 12.5 | 12.5 | 25 | 1.6 |
| 5d | 4-chlorophenyl | 6.25 | 12.5 | 25 | 1.6 |
| 5f | 2,4-dichlorophenyl | 6.25 | 6.25 | 12.5 | 3.125 |
| 5h | 4-bromophenyl | 12.5 | 12.5 | 25 | 1.6 |
Antimicrobial activity of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives. nih.gov
For antifungal activity, SAR studies of imidazole-based compounds revealed that the nature of the substituent at position 1 of the imidazole (B134444) ring is a key determinant of potency. nih.gov The presence of a benzyl or n-butyl group at this position resulted in high antifungal activity, whereas other substituents led to only moderate effects. nih.gov
Structural Determinants for Antifungal Activity Against Fungal Species
The structure-activity relationship (SAR) of imidazothiazole derivatives reveals that specific structural modifications significantly influence their antifungal potency. Studies on various series of these compounds have identified key determinants for activity against fungal species like Candida albicans, Aspergillus niger, and Cladosporium cladosporioides.
For imidazole-derived thiosemicarbazones and hydrazones, high and selective activity against C. cladosporioides has been observed. mdpi.comnih.gov Specifically, 4(5)-imidazolecarboxaldehyde thiosemicarbazone and 4-(1H-imidazole-1-yl)benzaldehyde thiosemicabazone demonstrated potent effects. nih.gov In hydrazone series, the presence of a phenyl group, particularly with para-chloro or para-nitro substitutions, was found to be very effective in increasing the antifungal effect. mdpi.comnih.gov
In other series of thiazole derivatives, substitutions on attached rings play a crucial role. For instance, in one series of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazoles, while most compounds showed some activity, they were generally inferior to standard drugs like griseofulvin. mdpi.com However, for another series, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was shown to increase antifungal activity against C. albicans. nih.gov SAR studies on thiazole-1,3,5-triazine derivatives suggest that the presence of a di-hydrophobic fragment on the 1,3,5-triazine ring is essential for antifungal activity, more so than halogen-substituted aromatic amines. researchgate.net
A study of 2,5-diarylated imidazole derivatives indicated that the introduction of electron-withdrawing or electron-donating groups at the para position of the phenyl rings resulted in only moderate antifungal activity, while substitutions at the meta position led to a loss of activity. nih.gov The nature of the substituent at the R¹ position also matters; a benzyl or n-Butyl group resulted in high antifungal activity. nih.gov This highlights that both the type and position of substituents are critical for optimizing the antifungal properties of imidazothiazole analogues.
| Compound Type | Key Structural Feature | Fungal Species | Activity |
| Imidazole-derived thiosemicarbazones | Unsubstituted thiosemicarbazone at 4(5)-position | C. cladosporioides | High and selective activity mdpi.comnih.gov |
| Imidazole-derived hydrazones | p-ClPh or p-NO₂Ph groups | C. glabrata, C. cladosporioides | High activity, often superior to nystatin mdpi.comnih.gov |
| 2-pyrazolin-1-yl-thiazoles | p-bromophenyl at thiazole C4 position | C. albicans | Increased activity nih.gov |
| Thiazole-1,3,5-triazines | Di-hydrophobic fragment on triazine ring | C. albicans, C. glabrata | Necessary for activity researchgate.net |
| 2,5-diarylated imidazoles | Benzyl or n-Butyl at R¹ position | S. cerevisiae, C. albicans, C. krusei | High activity nih.gov |
| 2,5-diarylated imidazoles | Substituents at meta position of phenyl rings | S. cerevisiae, C. albicans, C. krusei | Loss of activity nih.gov |
SAR for Antiproliferative and Anticancer Activities
The imidazothiazole scaffold is a privileged structure in medicinal chemistry, extensively explored for its anticancer potential through various mechanisms, including the inhibition of tubulin polymerization and key kinases like EGFR and B-RAF. benthamdirect.com The antiproliferative activity of these derivatives is highly dependent on the nature, position, and electronic properties of substituents on the core heterocyclic system and its appended rings.
Positional and Electronic Effects of Substituents on Cytotoxicity
The cytotoxic profile of imidazothiazole derivatives is profoundly influenced by the electronic nature and position of substituents on associated phenyl rings. A general observation is that the presence of electron-donating groups on a benzene ring connected to the imidazothiazole moiety tends to increase the compound's cytotoxicity. nih.govmdpi.com For instance, in a series of imidazothiazole-benzimidazole conjugates, analogs with a 4-methoxy substitution (an electron-donating group) on the phenyl ring at C6 of the imidazothiazole system generally displayed high activity against the A549 lung cancer cell line. nih.gov Conversely, compounds with electron-withdrawing groups, such as a nitro group, on either an oxindole system or a phenyl ring, generally showed decreased anticancer activity. nih.gov
The position of substituents is also a critical determinant of activity. In a study of imidazothiazole derivatives, compounds with a 2-hydroxyphenyl substituent exhibited extensive growth inhibitory activity across several cancer cell lines, including leukemia and prostate cancer. nih.gov For another series of diphenylimidazo-quinoxalinamine derivatives, ortho or meta hydroxy substitutions on the phenyl ring conferred the highest potency against Src-family kinases (SFKs). nih.gov The steric properties of substituents are also significant; derivatives bearing bulky groups on an indole ring system displayed reduced activity, whereas a smaller methyl group at the 4-position of the indole resulted in a marked increase in antiproliferative effects. nih.gov
| Compound Series | Substituent Feature | Position | Effect on Cytotoxicity | Cancer Cell Line(s) |
| Imidazothiazole Derivatives | Electron-donating group (e.g., -OCH₃) | Benzene ring on core | Increased activity nih.govmdpi.com | A549 (Lung) nih.gov |
| Imidazothiazole-Benzimidazoles | 4-Methoxy on phenyl | C6 of imidazothiazole | High activity nih.gov | A549 (Lung) nih.gov |
| Imidazothiazole Derivatives | 2-Hydroxyphenyl | --- | Significant growth inhibition nih.gov | Leukemia (SR, HL-60), Prostate (DU-145) nih.gov |
| Diphenylimidazo-quinoxalinamines | Hydroxy group | ortho or meta on phenyl | Highest potency nih.gov | SH-SY5Y, K562, U87 nih.gov |
| 3-Indolyl Imidazoles | Bulky groups | Indole ring | Reduced activity nih.gov | A375, WM164, M14 (Melanoma) nih.gov |
| 3-Indolyl Imidazoles | Methyl group | 4-position of indole | Markedly increased activity nih.gov | A375, WM164, M14 (Melanoma) nih.gov |
| Noscapine-Imidazothiazoles | para-Fluoro substitution | N-derived imidazothiazole | Potent activity (IC₅₀ = 4.2 µM) acs.org | MIAPaCa-2 (Pancreatic) acs.org |
| Noscapine-Imidazothiazoles | para-Chloro substitution | N-derived imidazothiazole | Drastic loss of activity (IC₅₀ = 56.8 µM) acs.org | MIAPaCa-2 (Pancreatic) acs.org |
Structural Features Promoting Cell Cycle Arrest and Apoptosis Induction
Certain imidazothiazole derivatives exert their anticancer effects by disrupting the cell cycle and inducing apoptosis. The structural features of these molecules are directly linked to their ability to interfere with cellular machinery like microtubules or signaling pathways that control cell proliferation and death.
Several imidazothiazole-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov By altering the structure of the microtubule network, these compounds cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis. nih.govmdpi.com For example, one imidazothiazole benzimidazole conjugate was found to inhibit tubulin polymerization with an IC₅₀ value of 4.64 μM and caused an increase in the percentage of A549 cells in the G2/M phase. nih.gov Similarly, a derivative with a quinoline substitution was shown to arrest breast cancer cells at the G2/M phase, leading to cell death. nih.gov
Other derivatives induce cell cycle arrest at different phases. A series of aryl hydrazoles based on imidazothiazole was reported to cause MDA-MB-231 breast cancer cells to stagnate at the G0/G1 phase and subsequently undergo apoptosis. nih.gov The induction of apoptosis is often mediated through the modulation of key regulatory proteins. For instance, novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like BAX and BAK1, while decreasing anti-apoptotic BCL2 expression, alongside activating caspases-9/3. researchgate.net Similarly, certain thiazole derivatives trigger apoptosis by increasing the percentage of cells in the pre-G1 phase and elevating the populations of early and late apoptotic cells. mdpi.com These findings demonstrate that specific structural modifications can tune the mechanism of action, directing the molecule to induce either G2/M or G0/G1 arrest and subsequent apoptosis. nih.govnih.gov
SAR for Antioxidant Activity
Imidazothiazole derivatives have been investigated for their potential antioxidant activity, which is largely dependent on their chemical structure. bohrium.com SAR studies have revealed that specific substitutions on the imidazothiazole core and its associated moieties can significantly enhance their ability to scavenge free radicals and reduce oxidative stress. nih.govresearchgate.net
In a study of novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole, specific compounds displayed high antioxidant activity across different assays, including inhibition of lipid peroxidation (anti-LPO), scavenging of ABTS radicals, and Ferric Reducing Antioxidant Power (FRAP). nih.govresearchgate.net For instance, compounds designated 4h, 5h, and 6h showed the highest anti-LPO and ABTS radical scavenging capabilities. nih.govresearchgate.net In the FRAP analysis, compounds 4i and 4a were the most active. nih.govresearchgate.net
Another study involving 1,2,4-triazol-3-thione imidazothiazole derivatives found that several compounds exhibited antioxidant activity comparable to the reference compound quercetin, as measured by DPPH radical scavenging. nih.gov This study also noted a key structural determinant: N-ethyl substitution was found to reduce DPPH radical scavenging activity, suggesting that modification at this position can negatively impact antioxidant potential. nih.gov In a separate investigation of thiazole derivatives containing furan and imidazole scaffolds, certain carbothioamide and 1,3-thiazole derivatives showed the most promising antioxidant activities in a phosphomolybdate assay. mdpi.com These results underscore the importance of the substituent pattern on the imidazothiazole ring system for modulating antioxidant properties.
| Compound Series | Assay Method | Key Structural Feature for High Activity | Key Structural Feature for Low Activity |
| Oxo-hydrazone/Spiro-thiazolidine Imidazo[2,1-b]thiazoles | Anti-LPO, ABTS radical scavenging | Specific substitutions in compounds 4h, 5h, 6h nih.govresearchgate.net | --- |
| Oxo-hydrazone/Spiro-thiazolidine Imidazo[2,1-b]thiazoles | FRAP | Specific substitutions in compounds 4i, 4a nih.govresearchgate.net | --- |
| 1,2,4-triazol-3-thione Imidazothiazoles | DPPH radical scavenging | Unsubstituted N-position on triazole-thione | N-ethyl substitution nih.gov |
| Thiazoles with Imidazole/Furan Scaffolds | Phosphomolybdate | Carbothioamide (3a), 1,3-thiazole (6a) structures mdpi.com | --- |
General Principles and Strategic Considerations for Rational Design of Bioactive Imidazothiazole Analogues
The rational design of novel, potent, and selective imidazothiazole analogues relies on a comprehensive understanding of the structure-activity relationships gleaned from previous studies. nih.govnih.govresearchgate.netresearchgate.net Several key principles and strategic considerations have emerged to guide the development of new derivatives with enhanced therapeutic potential. nih.govresearchgate.netunimi.it
Mechanistic Investigations of Biological Actions of Imidazothiazole Derivatives
Elucidation of Molecular Targets and Their Engagement Pathways
Research into the molecular interactions of imidazo[5,1-b]thiazole (B6145799) derivatives has identified specific enzymes as key targets. The engagement of these targets is fundamental to the biological effects observed.
One of the well-documented mechanisms for a derivative of this scaffold is the direct inhibition of enzyme activity. Specifically, benzo[d]imidazo[5,1-b]thiazole derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in neuropsychiatric disorders. nih.gov
Studies have demonstrated that these compounds likely bind within the active site of PDE10A, leading to its inhibition. The structure-activity relationship (SAR) studies of a series of these compounds revealed that substitutions on the thiazole (B1198619) ring are crucial for potent inhibitory activity. nih.gov The inhibitory concentrations for several potent analogs were determined, highlighting their efficacy.
Table 1: PDE10A Inhibitory Activity of Benzo[d]imidazo[5,1-b]thiazole Derivatives
| Compound | PDE10A IC50 (nM) |
|---|---|
| 9a | 18 |
| 9b | 23 |
| 9c | 45 |
| 9d | 53 |
| 9e | 6 |
Data sourced from preclinical studies. nih.gov
Currently, there is a lack of specific research findings detailing the interference with protein-protein interactions as a primary mechanism of action for imidazo[5,1-b]thiazole derivatives. The majority of mechanistic studies for the broader imidazothiazole class have focused on direct enzyme inhibition or other cellular effects. For instance, studies on the isomeric imidazo[2,1-b]thiazole (B1210989) scaffold have shown inhibition of tubulin polymerization, a key protein-protein interaction in microtubule formation. nih.govnih.govnih.gov However, similar evidence for the imidazo[5,1-b]thiazole scaffold is not presently available.
Cellular and Biochemical Mechanism-of-Action Studies
Cell-based and biochemical assays have been instrumental in understanding the consequences of molecular target engagement by imidazo[5,1-b]thiazole derivatives at a cellular level.
While extensive pathway modulation studies involving protein phosphorylation or cell cycle progression for imidazo[5,1-b]thiazole derivatives are limited, research on their antifungal properties has shed light on their cellular effects. A series of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole (B372694) ring were found to exert their antifungal activity by disrupting the integrity of the fungal cell membrane. nih.gov
Electron microscopy studies revealed that treatment with these compounds caused notable damage to the fungal cell membrane. nih.gov This disruption leads to subsequent leakage of cellular contents, which was confirmed through relative conductivity tests and cell membrane permeability assays. nih.gov These findings suggest that the primary cellular mechanism for the antifungal action of these specific derivatives is the physical compromise of the cell membrane rather than modulation of specific signaling pathways like protein phosphorylation or cell cycle progression. nih.gov
The inhibitory potency and selectivity of imidazo[5,1-b]thiazole derivatives have been characterized through various in vitro assays. As mentioned previously, benzo[d]imidazo[5,1-b]thiazole compounds were evaluated for their ability to inhibit PDE10A. nih.gov In addition to determining the IC50 values, these studies also assessed the selectivity of the compounds against other phosphodiesterase isoforms, which is crucial for minimizing off-target effects.
In the context of antifungal activity, in vitro assays were used to determine the efficacy of pyrazole-containing imidazo[5,1-b]thiazole derivatives against various plant pathogens. researchgate.net The median effective concentration (EC50) values were established, demonstrating potent activity comparable to existing commercial fungicides. nih.govresearchgate.net
Table 2: Antifungal Activity of Imidazo[5,1-b]thiazole Derivatives against Sclerotinia sclerotiorum
| Compound | EC50 (mg L⁻¹) |
|---|---|
| 4f | 0.98 |
| 18f | 0.95 |
| Boscalid (Control) | 0.82 |
Data indicates the concentration required to inhibit 50% of fungal growth. nih.gov
These in vitro assays are fundamental in quantifying the biological activity of these compounds and provide a basis for further mechanistic investigation and development.
Broader Research Applications and Future Directions for Imidazothiazole Compounds
Exploration of Imidazothiazoles in Materials Science
The unique structural and electronic properties of the imidazothiazole nucleus make it an attractive candidate for applications in materials science. The presence of nitrogen and sulfur heteroatoms allows for coordination with metal ions, while the aromatic system can be tailored to influence photophysical and electronic characteristics. nih.govelsevierpure.com
Researchers are investigating imidazothiazole-containing polymers for various applications. nih.gov The imidazole (B134444) ring is known for its ability to participate in hydrogen bonding and its derivatives are used to create functional polymers and coordination chemicals. nih.govelsevierpure.com These polymers can exhibit specific thermal, optical, and electrical properties, making them suitable for use in advanced materials such as organic electroluminescent devices (OLEDs). nih.gov
Another area of exploration is the development of imidazothiazole-based coordination compounds and metalloenzymes. nih.gov The nitrogen atoms in the fused ring system can act as ligands, binding to metal centers to form complex structures. These metal-organic frameworks (MOFs) or coordination polymers can have applications in catalysis, gas storage, and sensing. The inherent biological activity of the imidazothiazole scaffold can also be combined with the properties of metal ions to design novel materials with specific functionalities.
Table 1: Potential Applications of Imidazothiazoles in Materials Science
| Application Area | Imidazothiazole Role | Potential Functionality |
|---|---|---|
| Functional Polymers | Monomeric unit within a polymer chain | Organic electroluminescent devices (OLEDs), conductive materials nih.gov |
| Coordination Chemistry | Ligand for metal ions | Catalysis, gas storage, sensors, metal-organic frameworks (MOFs) nih.gov |
| Metalloenzymes | Core scaffold for enzyme mimetics | Bio-inspired catalysis, targeted therapeutics |
| Corrosion Inhibition | Surface adsorption on metals | Protection of metallic surfaces from degradation |
Advancements in Green Chemistry Approaches for Imidazothiazole Synthesis
Traditional methods for synthesizing imidazothiazole derivatives often involve multi-step procedures, harsh reaction conditions, and the use of volatile organic solvents, leading to moderate yields and environmental concerns. researchgate.nete3s-conferences.org Consequently, there is a significant push towards developing more sustainable and efficient "green" synthetic protocols.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. nih.gov Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.govbohrium.comorientjchem.org For instance, the synthesis of novel imidazoles has been achieved with high yields using microwave energy as a heating source, which significantly reduces the time required to reach the activation energy of the reaction. orientjchem.orgglobalresearchonline.net
Another key aspect of green chemistry is the use of environmentally benign solvents or solvent-free conditions. Polyethylene glycol (PEG-400) has been successfully used as a recyclable and effective reaction medium for the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives. researchgate.netbohrium.com One-pot synthesis, where multiple reaction steps are carried out in a single vessel, further enhances the efficiency and sustainability of these methods by minimizing waste and simplifying purification processes. nih.govasianpubs.org Ultrasound-assisted synthesis is another eco-friendly approach that has been shown to improve yields and reduce reaction times for the synthesis of related imidazole derivatives. scilit.comnih.gov
Table 2: Comparison of Synthesis Methods for Imidazothiazoles
| Method | Key Features | Advantages |
|---|---|---|
| Conventional Heating | Reflux in organic solvents (e.g., ethanol, butanol) researchgate.net | Well-established procedures |
| Microwave-Assisted | Rapid, internal heating using microwave energy nih.govorientjchem.org | Drastically reduced reaction times, higher yields, fewer by-products nih.govbohrium.com |
| Ultrasound-Assisted | Use of ultrasonic waves to promote reaction nih.gov | Reduced reaction times, higher yields, energy efficiency scilit.comnih.gov |
| Green Solvents (e.g., PEG-400) | Use of biodegradable, recyclable solvents bohrium.com | Environmentally friendly, simple work-up researchgate.netbohrium.com |
| One-Pot Synthesis | Multiple reaction steps in a single reactor asianpubs.org | Increased efficiency, reduced waste, cost-effective nih.govasianpubs.org |
Strategic Development of Novel Imidazothiazole-Based Scaffolds and Chemical Probes
The imidazothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. researchgate.net This has spurred extensive research into designing and synthesizing novel derivatives as potential therapeutic agents and chemical probes to investigate biological processes. researchgate.netacs.org
The development of new scaffolds often involves modifying the core imidazothiazole structure at various positions to optimize its interaction with specific enzymes or receptors. bohrium.com For example, researchers have designed imidazothiazole derivatives that act as potent inhibitors of enzymes implicated in cancer, such as Indoleamine 2,3-dioxygenase 1 (IDO1), B-Raf kinase, and focal adhesion kinase (FAK). researchgate.netnih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which chemical modifications lead to enhanced potency and selectivity. nih.govacs.org For instance, SAR studies on IDO1 inhibitors revealed that specific interactions with certain amino acid residues are essential for potent inhibitory activity. acs.orgnih.gov
Beyond therapeutic applications, imidazothiazole derivatives are being developed as chemical probes. These molecules are designed to selectively interact with a biological target, often incorporating a reporter group (like a fluorescent tag) to allow for visualization and study of the target's function and localization within cells. The feasible synthetic accessibility of the imidazothiazole core makes it an attractive platform for creating libraries of such probes. researchgate.netresearchgate.net
Table 3: Examples of Novel Imidazothiazole Scaffolds and Their Targets
| Scaffold Type | Biological Target | Therapeutic Area |
|---|---|---|
| para-tolyl imidazothiazole | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer, Neurological Disorders nih.govnih.gov |
| Imidazothiazole-benzimidazole conjugates | Tubulin Polymerization | Cancer mdpi.com |
| 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety | Focal Adhesion Kinase (FAK) | Cancer (Glioma) nih.gov |
| Methyl sulfonyl-substituted imidazothiazole | Cyclooxygenase-2 (COX-2) | Inflammation nih.gov |
Addressing Challenges in Synthetic Efficiency and Structural Stability for Research Compounds
Despite the significant progress in the synthesis of imidazothiazole compounds, several challenges remain. One major hurdle is achieving high synthetic efficiency, especially for complex derivatives. bohrium.com While green chemistry approaches have offered improvements, many conventional methods still suffer from moderate yields and require extensive purification, which can be time-consuming and costly. nih.govresearchgate.net The development of robust, high-yielding, and scalable synthetic routes is critical for advancing research and potential commercialization. nih.gov
Q & A
Q. What are the most efficient synthetic routes for preparing 2-hydroxymethylimidazo[5,1-b]thiazole and its derivatives?
- Methodological Answer : High-yield syntheses often involve Friedel-Crafts acylation under solvent-free conditions using Eaton's reagent (P2O5/CH3SO3H), achieving 90–96% yields for imidazo[2,1-b]thiazole derivatives. Multi-step protocols include cyclization with α-halo ketones or Mannich reactions for functionalization at specific positions (e.g., introducing aminomethyl groups at position 6) . Key steps:
- Cyclization of thiosemicarbazides with carboxylic acids.
- Bromination using N-bromosuccinimide (NBS) for halogenated derivatives .
- Mannich reactions with aromatic amines to modify biological activity .
Q. How are imidazo[5,1-b]thiazole derivatives characterized structurally and chemically?
- Methodological Answer :
- Thin-layer chromatography (TLC) monitors reaction progress on silica gel with UV detection .
- NMR spectroscopy (1H, 13C) confirms substituent positions and purity. For example, 6-substituted derivatives show distinct shifts for aminomethyl protons .
- Mass spectrometry and X-ray crystallography (where applicable) validate molecular weight and stereochemistry .
Q. What biological activities are associated with imidazo[5,1-b]thiazole derivatives?
- Methodological Answer : These derivatives exhibit diverse activities:
- Anticancer : MTT assays reveal IC50 values (e.g., 69.69 μM for compound A9 against kidney cancer) .
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines (NO, IL-6, TNF-α) in RAW264.7 cells .
- Enzyme inhibition : 15-lipoxygenase (15-LOX) and RSK2 kinase inhibition via guanyl hydrazone derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for imidazo[5,1-b]thiazole derivatives under varying conditions?
- Methodological Answer :
- Solvent-free systems improve atom economy and reduce purification steps (e.g., Eaton's reagent in Friedel-Crafts acylation) .
- Catalyst screening : Use of HATU/DIPEA for amide couplings or palladium catalysts for Suzuki-Miyaura cross-couplings enhances regioselectivity .
- Temperature control : Reflux in 1,4-dioxane or THF/MeOH mixtures optimizes cyclization efficiency .
Q. How to address contradictory data in solubility and bioactivity profiles of imidazo[5,1-b]thiazole derivatives?
- Methodological Answer :
- In silico modeling : SwissADME and FAF-Drugs4 predict solubility (LogP) and drug-likeness, resolving discrepancies between experimental and theoretical data .
- Dose-response assays : Re-evaluate IC50 values across multiple cell lines (e.g., kidney vs. breast cancer) to confirm selectivity .
Q. What structure-activity relationships (SAR) guide the design of imidazo[5,1-b]thiazole-based therapeutics?
- Methodological Answer :
- Substituent effects : 6-Aminomethyl groups enhance anticancer activity, while halogenation (e.g., bromine at C5) improves enzyme inhibition .
- Scaffold hybridization : Fusion with indole or pyrazole rings increases anti-inflammatory potency .
- QSAR studies : Electron-withdrawing groups at position 3 correlate with antitubercular activity .
Q. What challenges arise in multi-step syntheses of imidazo[5,1-b]thiazole derivatives?
- Methodological Answer :
- Intermediate instability : Protect reactive groups (e.g., hydrazines) with tert-butyloxycarbonyl (Boc) during cyclization .
- Purification hurdles : Use column chromatography or recrystallization (e.g., benzene for pyrazole-containing derivatives) to isolate pure products .
Q. How do imidazo[5,1-b]thiazole derivatives inhibit specific enzymes like 15-LOX or RSK2?
- Methodological Answer :
- Docking studies : Guanyl hydrazones form hydrogen bonds with 15-LOX's catalytic iron, disrupting arachidonic acid metabolism .
- Kinase assays : Pyrimidinyl-substituted derivatives block ATP-binding pockets in RSK2, confirmed via competitive inhibition assays .
Q. What computational tools predict the drug-likeness of imidazo[5,1-b]thiazole derivatives?
- Methodological Answer :
- Lipinski's Rule of Five : SwissADME evaluates molecular weight (<500 Da), LogP (<5), and hydrogen bond acceptors/donors .
- Pharmacokinetic modeling : Predict BBB permeability and CYP450 interactions to prioritize candidates for in vivo testing .
Q. What advanced analytical techniques resolve complex structural ambiguities in these derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
